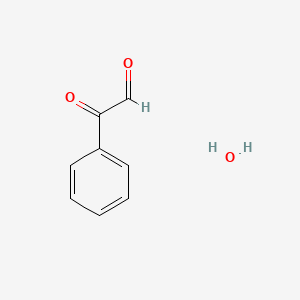

Phenylglyoxal monohydrate

Description

Historical Context and Discovery of Phenylglyoxal (B86788) Monohydrate

The history of phenylglyoxal is intertwined with the development of synthetic organic chemistry. One of the early and notable methods for its preparation is the oxidation of acetophenone (B1666503) using selenium dioxide, a method reported in the early 20th century. nih.govorgsyn.orgorgsyn.org Over the years, various other synthetic routes have been developed, including the hydrolysis of phenylglyoxal hemimercaptal and the oxidation of phenacyl bromide with dimethyl sulfoxide (B87167). orgsyn.org Phenylglyoxal was first prepared through the thermal decomposition of the sulfite (B76179) derivative of its oxime. wikipedia.org These synthetic advancements made phenylglyoxal and its stable monohydrate form readily accessible for research purposes.

Structural Characteristics of Phenylglyoxal Monohydrate

The chemical behavior of this compound is a direct consequence of its molecular architecture. The presence of a phenyl ring, a ketone, and a hydrated aldehyde group all contribute to its unique properties.

| Property | Value |

| Molecular Formula | C₈H₈O₃ ontosight.aichemicalbook.com |

| Molecular Weight | 152.15 g/mol sigmaaldrich.comontosight.ai |

| Appearance | White to light yellow crystalline powder nih.govchembk.com |

| Melting Point | 76-79 °C wikipedia.orgchemicalbook.com |

| CAS Number | 1074-12-0 (monohydrate) wikipedia.orgscbt.com |

This table contains selected physical and chemical properties of this compound.

Anhydrous phenylglyoxal is a yellow liquid that is prone to polymerization upon standing. researchgate.netwikipedia.org To enhance its stability, it is commonly stored and used as its colorless, crystalline monohydrate. researchgate.netwikipedia.org In this form, the aldehyde group exists as a geminal diol (a hydrate). wikipedia.orglibretexts.org

The equilibrium between the hydrated and anhydrous forms is a crucial aspect of its reactivity. The hydrate (B1144303) form is generally less reactive than the free aldehyde. researchgate.net However, under specific reaction conditions, the hydrate can lose a molecule of water to regenerate the more reactive dicarbonyl species. wikipedia.org This equilibrium can be influenced by factors such as solvent and pH. The use of anhydrous phenylglyoxal has been shown to be advantageous in certain reactions where the reactivity of the aldehyde is critical. researchgate.net

Phenylglyoxal possesses two distinct carbonyl functional groups: an aldehyde and a ketone. wikipedia.orgquora.com The aldehyde carbonyl is generally more reactive towards nucleophilic attack than the ketone carbonyl. libretexts.org This difference in reactivity is attributed to both steric and electronic factors. The aldehyde has a hydrogen atom attached to the carbonyl carbon, which is smaller than the phenyl group attached to the ketone carbonyl, making the aldehyde less sterically hindered. libretexts.org Electronically, the electron-withdrawing nature of the adjacent ketone group enhances the electrophilicity of the aldehyde carbonyl. researchgate.net This differential reactivity allows for selective chemical transformations at the aldehyde position.

Overview of Research Significance in Chemical Biology and Organic Synthesis

The unique structural and reactive properties of this compound have established it as a significant reagent in both chemical biology and organic synthesis.

In chemical biology , phenylglyoxal is widely recognized as a specific chemical modifying agent for arginine residues in proteins. ontosight.aiexlibrisgroup.com The guanidinium (B1211019) group of arginine reacts with the dicarbonyl moiety of phenylglyoxal under mild conditions (pH 7-9) to form a stable adduct. exlibrisgroup.comresearchgate.net This specific modification has been instrumental in identifying essential arginine residues at the active sites of enzymes, probing protein-protein interactions, and studying protein structure and function. ontosight.aiexlibrisgroup.comnih.gov The reaction can proceed to form either a 1:1 or a 2:1 adduct of phenylglyoxal to the arginine residue. researchgate.net Phenylglyoxal-based reagents have also been developed for bioconjugation, allowing for the attachment of probes like fluorophores or biotin (B1667282) to proteins for visualization and analysis. sigmaaldrich.comacs.orgresearchgate.netsigmaaldrich.comnih.gov More recently, its reactivity has been extended to the modification of citrulline residues. mdpi.com

In organic synthesis , this compound serves as a versatile building block for the construction of a variety of heterocyclic compounds, many of which possess biological and pharmaceutical importance. researchgate.net Its dicarbonyl nature allows it to participate in a wide range of reactions, including condensations and multicomponent reactions, to form complex molecular architectures. researchgate.net For instance, it is used in the synthesis of imidazoles, pyrroles, and furan (B31954) derivatives. researchgate.netfishersci.fi The differential reactivity of its aldehyde and ketone groups can be exploited to achieve selective transformations, making it a valuable synthon for organic chemists. thieme-connect.com

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-oxo-2-phenylacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLQKZERMAVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018278 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78146-52-8 | |

| Record name | Glyoxal, phenyl-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Phenylglyoxal (B86788) Monohydrate

Several synthetic pathways have been developed to produce phenylglyoxal monohydrate, with the oxidation of acetophenone (B1666503) being a prominent method.

A widely utilized method for the synthesis of phenylglyoxal is the oxidation of acetophenone using selenium dioxide (SeO₂). researchgate.netwikipedia.org This reaction, often referred to as the Riley oxidation, provides a direct route to the desired 1,2-dicarbonyl compound. adichemistry.comdu.ac.in The process typically involves refluxing acetophenone with selenium dioxide in a solvent such as dioxane or ethanol, often with a small amount of water. orgsyn.orgresearchgate.net The reaction yields phenylglyoxal, which can then be hydrated to form the more stable crystalline monohydrate. orgsyn.org Yields for this method can be quite high, with some procedures reporting over 98% based on the amount of acetophenone consumed. researchgate.net

The mechanism of the Riley oxidation is believed to proceed through an ene reaction followed by a orgsyn.orgresearchgate.net-sigmatropic rearrangement. adichemistry.comnih.gov

Table 1: Reaction Conditions for Selenium Dioxide Oxidation of Acetophenone

| Reactants | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Acetophenone, Selenium Dioxide | Dioxane/Water | Reflux | 4 hours | 69-72% orgsyn.org |

| Acetophenone, Selenium Dioxide | Dioxane or Ethyl Alcohol/Water | 90°C | Not Specified | >98% researchgate.net |

| Acetophenone, Selenium Dioxide | Not Specified | 120°C | Several hours | Good google.com |

This table is interactive. Click on the headers to sort the data.

Besides the selenium dioxide oxidation of acetophenone, several other methods have been established for the synthesis of phenylglyoxal. orgsyn.org These alternative routes often start from different precursors and offer flexibility in synthesis design.

One notable method involves the use of isonitrosoacetophenone . This compound can be converted to phenylglyoxal through treatment with reagents like nitrosyl sulfuric acid or nitrous acid. orgsyn.orgorgsyn.org

Another approach starts from benzoylcarbinol , which can be oxidized to phenylglyoxal using cupric acetate (B1210297). orgsyn.orgorgsyn.org

Phenacyl bromide derivatives also serve as precursors for phenylglyoxal synthesis. researchgate.netresearchgate.netorientjchem.org For instance, the oxidation of phenacyl bromide with dimethyl sulfoxide (B87167) (DMSO) yields phenylglyoxal. orgsyn.org Additionally, heating 2-acetoxy-2-bromoacetophenone or its aqueous hydrolysis can produce phenylglyoxal. orgsyn.org

Reaction Mechanisms of this compound

The presence of two adjacent carbonyl groups, an aldehyde and a ketone, makes phenylglyoxal a highly reactive molecule capable of participating in a variety of chemical transformations.

This compound readily undergoes condensation reactions with amino compounds, a property that has been extensively utilized in the study of peptides and proteins. nih.gov It is known to react specifically with the guanidinium (B1211019) group of arginine residues in proteins under mild conditions. chemicalbook.comresearchgate.netbohrium.com The reaction can also occur with other amino acids such as lysine (B10760008), histidine, and cysteine, though often at different rates and pH dependencies. nih.govresearchgate.net The initial step of the reaction involves the formation of an adduct between the aldehyde group of phenylglyoxal and the amino group of the amino acid. researchgate.net

This reactivity has made phenylglyoxal a valuable tool for chemical modification of proteins to study their structure and function. nih.govresearchgate.net It has also been used to attach chemical probes to citrulline residues. wikipedia.orgmdpi.com

The bifunctional nature of phenylglyoxal makes it an excellent building block for the synthesis of various heterocyclic compounds. nih.govrsc.org It can participate in multicomponent reactions to form complex ring systems. nih.govrsc.orgnih.gov

A classic and widely used application of phenylglyoxal in heterocycle synthesis is the preparation of quinoxalines. nih.gov Quinoxalines are formed through the condensation reaction of a 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound like phenylglyoxal. nih.govsapub.orgnih.gov

The reaction mechanism typically involves an initial acid-catalyzed nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of phenylglyoxal. researchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline (B1680401) ring system. researchgate.netchim.it

Cyclization Reactions for Heterocycle Synthesis

Imidazole (B134444) Derivatives

The synthesis of imidazole derivatives from this compound is a well-established transformation, often proceeding through multicomponent reactions that offer high efficiency and atom economy. researchgate.netnih.gov The Debus-Radziszewski imidazole synthesis, a classic method, utilizes a 1,2-dicarbonyl compound (like phenylglyoxal), an aldehyde, and ammonia (B1221849) or a primary amine to construct the imidazole ring. wikipedia.orgslideshare.net This reaction is commercially significant for the production of various imidazoles. wikipedia.orgscribd.com

One notable application is the synthesis of lophine (2,4,5-triphenylimidazole) and its derivatives. Lophine derivatives can be prepared through a one-pot, four-component condensation of a primary amine, benzil (B1666583) (as the 1,2-dicarbonyl component, which can be formed in situ from phenylglyoxal), benzaldehyde, and ammonium (B1175870) acetate. nih.gov

Multicomponent reactions provide a straightforward route to highly substituted imidazoles. For instance, the reaction of this compound with various aldehydes and ammonium acetate in the presence of a catalyst can yield a variety of tri- and tetra-substituted imidazoles. nih.govijprajournal.com These reactions can be carried out under various conditions, including microwave irradiation, which often leads to improved yields and shorter reaction times. ijprajournal.com

| Reactants | Reaction Type | Product Class | Key Features |

|---|---|---|---|

| Phenylglyoxal, Aldehyde, Ammonia/Amine | Debus-Radziszewski Synthesis | Substituted Imidazoles | Classic, commercially used method. wikipedia.orgslideshare.netscribd.com |

| Primary amine, Benzil, Benzaldehyde, Ammonium acetate | Four-component condensation | Lophine derivatives | One-pot synthesis. nih.gov |

| This compound, Aldehydes, Ammonium acetate | Multicomponent reaction | Tri- and Tetra-substituted Imidazoles | Can be catalyzed and conducted under microwave irradiation. nih.govijprajournal.com |

Pyrrolinone and Furan (B31954) Derivatives

This compound is a valuable precursor for the synthesis of five-membered oxygen and nitrogen-containing heterocycles like furanones and pyrrolinones. Multicomponent reactions are again a key strategy for accessing these structures with molecular diversity. nih.govrsc.org

The synthesis of furan derivatives often involves the reaction of this compound with active methylene (B1212753) compounds. For example, a gold-catalyzed three-component reaction of this compound, an amine, and an alkyne can produce highly substituted furan derivatives. rsc.org Another approach involves a one-pot, three-component reaction with 4-hydroxy-1-methyl-2-quinilinone and 4-amino-3-methyl-5-styrylisoxazoles in an aqueous medium to yield isoxazolyl amino furo[3,2-c]quinolinone scaffolds. nih.gov

While direct synthesis of pyrrolinones from this compound is less commonly reported, related structures like 1,4,5-trisubstituted pyrrolidine-2,3-diones can be synthesized. These syntheses often involve the reaction of an amine, a β-ketoester, and an α-ketoaldehyde like phenylglyoxal.

| Reactants | Reaction Type | Product Class | Catalyst/Conditions |

|---|---|---|---|

| This compound, Amine, Alkyne | Three-component reaction | Substituted Furans | Gold-catalyzed. rsc.org |

| This compound, 4-hydroxy-1-methyl-2-quinilinone, 4-amino-3-methyl-5-styrylisoxazoles | Three-component reaction | Isoxazolyl amino furo[3,2-c]quinolinones | p-TSA in water. nih.gov |

| Amine, β-ketoester, Phenylglyoxal | Multicomponent reaction | Pyrrolidine-2,3-diones | General approach for related structures. |

Pyrrolidine (B122466) and Piperazinone Derivatives

The synthesis of pyrrolidine and piperazinone derivatives can be achieved through various synthetic routes, with multicomponent reactions offering an efficient approach to generate structural complexity in a single step. researchgate.netresearchgate.net

While specific examples detailing the synthesis of pyrrolidines directly from this compound are not extensively documented, the principles of multicomponent reactions involving dicarbonyl compounds are applicable. For instance, a double 1,3-dipolar cycloaddition of two nonstabilized azomethine ylides, which can be generated from aldehydes and amino acids, with N-substituted maleimides leads to polycyclic pyrrolidines. nih.gov This suggests the potential for phenylglyoxal to participate in similar transformations.

The literature on the synthesis of piperazinone derivatives using this compound as a direct starting material is limited. General methods for piperazinone synthesis often involve the cyclization of ethylenediamine (B42938) derivatives with dicarbonyl compounds or their equivalents.

| Target Heterocycle | General Synthetic Strategy | Potential Role of Phenylglyoxal |

|---|---|---|

| Pyrrolidine Derivatives | Multicomponent reactions, such as 1,3-dipolar cycloadditions. nih.gov | As the aldehyde component to generate azomethine ylides. |

| Piperazinone Derivatives | Cyclization of diamine derivatives with dicarbonyl compounds. | As the dicarbonyl component. |

Naphthofuranone Derivatives

A notable application of this compound is in the synthesis of naphthofuranone derivatives through oxidative annulation reactions. A highly efficient method involves the base-mediated oxidative annulation between 2-naphthols and this compound under visible light irradiation. This reaction leads to the formation of hydroxy-naphthofuranone derivatives, which contain a unique quaternary carbon center. The structure of these products has been confirmed by X-ray diffraction studies. This atom-economical approach demonstrates good tolerance for various substituents on both the this compound and the 2-naphthol (B1666908), allowing for the synthesis of a diverse range of naphthofuranones in good yields.

| Reactants | Reaction Type | Product Class | Conditions |

|---|---|---|---|

| This compound, 2-Naphthols | Oxidative Annulation | Hydroxy-naphthofuranone derivatives | Base-mediated, visible light irradiation. |

Pyrrolo[2,3-d]pyrimidines and Furo[2,3-b]furans

This compound is a key building block in the multicomponent synthesis of fused heterocyclic systems such as pyrrolo[2,3-d]pyrimidines and furo[2,3-b]furans. These scaffolds are of significant interest due to their presence in many biologically active molecules.

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be achieved through a one-pot multicomponent process involving the reaction of anilines, barbituric acid derivatives, arylglyoxals, and a β-keto ester or a dialkyl acetylenedicarboxylate (B1228247) in ethanol. semanticscholar.org

Furthermore, phenylglyoxal has been utilized in the synthesis of furo[2,3-b]furan moieties. researchgate.net These structures are found in several drug candidates, highlighting the importance of synthetic routes to this heterocyclic core. nih.gov

| Reactants | Reaction Type | Product Class | Key Features |

|---|---|---|---|

| Anilines, Barbituric acid derivatives, Phenylglyoxal, β-keto ester/dialkyl acetylenedicarboxylate | Multicomponent reaction | Poly-functionalized pyrimidin-5-yl-pyrroles | One-pot synthesis in ethanol. semanticscholar.org |

| - | - | Furo[2,3-b]furan moiety | Mimics drug candidates. nih.govresearchgate.net |

Pyrazolooxazine Derivatives

The synthesis of pyrazolooxazine derivatives directly from this compound is not extensively reported in the scientific literature. General synthetic strategies for pyrazolooxazines often involve the condensation of a pyrazole (B372694) derivative containing a suitable functional group (e.g., a hydroxyl or amino group) with a bifunctional reagent that can form the oxazine (B8389632) ring. While phenylglyoxal possesses two carbonyl groups that could potentially react to form a heterocyclic ring, its specific application in the synthesis of pyrazolooxazines through multicomponent reactions or other methodologies requires further investigation.

Oxidative Annulation Reactions

Oxidative annulation reactions are a powerful tool in organic synthesis for the construction of cyclic molecules. This compound can participate in such reactions, acting as a two-carbon building block.

As previously discussed in the synthesis of naphthofuranone derivatives (Section 2.2.2.5), a visible-light-promoted oxidative annulation of 2-naphthols with phenylglyoxal monohydrates has been successfully developed. This base-mediated reaction proceeds efficiently to form hydroxy-naphthofuranone derivatives. The process is atom-economical and tolerates a range of substituents, providing access to a variety of these oxygen-containing heterocyclic compounds. The mechanism of this annulation reaction is proposed to involve the formation of a key intermediate through the reaction of 2-naphthol with phenylglyoxal, followed by an intramolecular cyclization and oxidation to yield the final product.

Hydration and Dehydration Equilibrium

Phenylglyoxal exists in a reversible equilibrium between its anhydrous form (a yellow liquid) and its solid monohydrate. The dissolution of phenylglyoxal in water readily leads to the formation of the colorless crystalline hydrate (B1144303), C₆H₅C(O)CH(OH)₂ nih.govwikipedia.org. This equilibrium is a crucial aspect of its chemistry, as the hydrated form is often the commercially available and more stable state.

The hydration of the aldehyde group is a well-established phenomenon, and in the case of phenylglyoxal, the equilibrium lies significantly towards the hydrate form in aqueous solutions chegg.com. This is attributed to the electronic effects of the adjacent benzoyl group, which enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack by water. The process can be catalyzed by both acid and base libretexts.org.

The dehydration of this compound to its anhydrous form can be achieved by heating nih.govwikipedia.org. This process regenerates the reactive α-keto-aldehyde, which can then participate in subsequent reactions. The ease of this dehydration makes this compound a convenient precursor for in situ generation of the anhydrous species. While specific thermodynamic parameters for the hydration/dehydration equilibrium of this compound are not extensively reported in the literature, studies on analogous compounds like methylglyoxal (B44143) have provided insights into the thermodynamics of α-keto-aldehyde hydration nih.govresearchgate.net. These studies suggest that the equilibrium is sensitive to factors such as temperature and the presence of other solutes.

Polymerization Tendencies and Mitigation

Anhydrous phenylglyoxal exhibits a tendency to polymerize upon standing, a characteristic shared by other aldehydes nih.govwikipedia.org. This polymerization is observed as the solidification of the yellow liquid into a gel-like substance. The exact mechanism of this polymerization is not extensively detailed in the literature but is likely a result of aldol-type condensation reactions between the enolizable aldehyde and the carbonyl groups of other phenylglyoxal molecules.

A key method for mitigating this polymerization and recovering the monomeric form is through heating or distillation nih.govwikipedia.org. This process, often referred to as "cracking," breaks down the polymer to regenerate the volatile, yellow anhydrous phenylglyoxal. For practical laboratory use, this means that the polymerized material can often be repurposed by simple physical purification.

To avoid polymerization during storage, phenylglyoxal is typically stored as its more stable monohydrate. The presence of the water molecule in the hydrate form effectively blocks the reactive aldehyde group, preventing intermolecular reactions. For reactions requiring the anhydrous form, it is often generated in situ from the hydrate immediately before use. While the use of polymerization inhibitors is a common strategy for stabilizing reactive monomers, specific inhibitors for phenylglyoxal are not widely documented in the chemical literature researchgate.netsemanticscholar.orgsemanticscholar.orgmdpi.com. The primary mitigation strategy remains the use of the stable monohydrate form.

Catalysis in this compound Reactions

Catalysis plays a pivotal role in harnessing the synthetic potential of this compound, enabling a wide range of chemical transformations with high efficiency and selectivity. Both Lewis acid and photocatalytic methods have been successfully employed, and the role of water as more than just a solvent has also been recognized.

Lewis Acid Catalysis

Lewis acid catalysis has proven to be a powerful tool for activating this compound and facilitating its participation in various organic reactions, particularly in the synthesis of heterocyclic compounds. The Lewis acid coordinates to one of the carbonyl oxygen atoms, increasing the electrophilicity of the corresponding carbonyl carbon and making it more susceptible to nucleophilic attack.

Several Lewis acids have been effectively utilized in reactions involving aryl glyoxal (B1671930) monohydrates. For instance, in the synthesis of isoxazolyl amino furo[3,2-c]quinolinone scaffolds, various Lewis acids were tested, with p-toluenesulfonic acid (p-TSA) in water providing the best results nih.gov. Another example is the use of a water-soluble Zn(L-Pr)₂ metal-amino acid complex, which exhibits Lewis acidic behavior, in the synthesis of 4-aroyl-4H-benzo[g]chromene nih.gov. The mechanism of these reactions typically involves the initial condensation of this compound with a nucleophile, which is activated by the Lewis acid, followed by intramolecular cyclization and dehydration to afford the final heterocyclic product.

The choice of Lewis acid can significantly influence the reaction outcome. In some cases, traditional Lewis acids like aluminum trichloride (B1173362) have been used to promote the synthesis of isoxazole (B147169) derivatives from related starting materials nih.gov. The mechanism often involves the formation of an intermediate complex between the Lewis acid and the carbonyl compound, which then reacts with other substrates in the reaction mixture nsf.govmdpi.com.

| Lewis Acid | Reaction Type | Product | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | One-pot, three-component reaction | Isoxazolyl amino furo[3,2-c]quinolinone scaffolds | nih.gov |

| Zn(L-Pr)₂ | Synthesis of chromene derivatives | 4-Aroyl-4H-benzo[g]chromene | nih.gov |

| Indium trichloride | Multicomponent reaction | 2-Aryl-3-aminobenzofuran derivatives | |

| Calcium triflate (Ca(OTf)₂) | Synthesis of naphthofuran derivatives | Naphthofuran | nih.gov |

Visible-Light Photocatalysis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, and its application to reactions involving this compound is a growing area of interest nih.govnih.govprinceton.edu. This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical transformations through single-electron transfer (SET) or energy transfer processes.

A notable example is the visible-light-promoted oxidative annulation of 2-naphthols with this compound to synthesize hydroxy-naphthofuranone derivatives. This reaction proceeds under mild conditions and demonstrates the potential of visible-light photocatalysis to construct complex heterocyclic systems from readily available starting materials. The proposed mechanism involves the generation of reactive radical intermediates under photochemical conditions, which then participate in the C-C and C-O bond-forming steps of the annulation reaction.

While the broader application of visible-light photocatalysis to this compound is still being explored, the principles of this technology suggest significant potential. The ability to generate radical intermediates from this compound under mild, visible-light irradiation opens up new avenues for its functionalization and incorporation into complex molecules. The general mechanism of visible-light photocatalysis often involves the excitation of a photocatalyst, which can then either oxidize or reduce a substrate to initiate a radical cascade rsc.orgrsc.org.

Role of Water as Solvent, Reagent, and Additive in Reactions

Water plays a multifaceted role in reactions involving this compound, acting not only as a solvent but also as a reagent and an additive that can influence reaction pathways and outcomes. The use of water as a solvent is a key aspect of green chemistry, offering an environmentally benign alternative to traditional organic solvents nih.gov.

In many multi-component reactions for the synthesis of heterocycles, water has been found to be an excellent solvent, often leading to improved yields and simplified work-up procedures. For example, the synthesis of pyrano(2,3-d)pyrimidines from aryl glyoxal monohydrate, barbituric acid, and an active methylene compound proceeds efficiently in water at room temperature nih.govresearchgate.net. The high polarity and hydrogen-bonding ability of water can stabilize transition states and facilitate reactions that may be less efficient in non-polar organic solvents.

Derivatization and Functionalization of this compound

The bifunctional nature of this compound makes it an exceptionally useful platform for derivatization and functionalization, particularly in the synthesis of a wide variety of heterocyclic compounds nih.govresearchgate.netrsc.orgresearchgate.netresearcher.life. The adjacent aldehyde and ketone groups provide two reactive sites for condensation and cyclization reactions.

A significant application of phenylglyoxal is in the synthesis of five- and six-membered oxygen-containing heterocycles. For example, it can undergo gold-catalyzed three-component reactions with amines and terminal alkynes to produce substituted furans nih.gov. In another example, a one-pot condensation of aryl glyoxal monohydrate with barbituric acid and β-naphthol, catalyzed by potassium phthalimide-N-oxyl (PPINO), yields benzo rsc.orgresearcher.lifechromene derivatives researchgate.net.

The reactivity of phenylglyoxal also extends to the synthesis of nitrogen-containing heterocycles. It is a well-established reagent for the specific chemical modification of arginine residues in proteins and peptides, a reaction that has been instrumental in studying protein structure and function. This reaction proceeds through the formation of a stable adduct with the guanidinium group of arginine.

Furthermore, this compound is a key starting material in multicomponent reactions (MCRs) for the construction of complex heterocyclic systems. These reactions, which involve the combination of three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical approach to molecular diversity. The ability of this compound to participate in these MCRs has led to the development of extensive libraries of biologically active molecules researchgate.netresearchgate.net.

| Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|

| Amine, Terminal alkyne | Gold-catalyzed | Substituted furans | nih.gov |

| Barbituric acid, β-Naphthol | Potassium phthalimide-N-oxyl (PPINO) | Benzo rsc.orgresearcher.lifechromene derivatives | researchgate.net |

| Arginine residues (in proteins) | Aqueous buffer | Arginine adducts | |

| 4-Hydroxy-1-methyl-2-quinilinone, 4-Amino-3-methyl-5-styrylisoxazoles | p-TSA in water | Isoxazolyl amino furo[3,2-c]quinolinone scaffolds | nih.gov |

Mono-N-functionalisation of Tetraamines

The selective mono-N-functionalization of linear tetraamines is a crucial transformation for the development of more complex polyamine derivatives. This compound has been employed in a strategic approach to achieve this selectivity. The reaction between a linear tetraamine (B13775644) and phenylglyoxal leads to the formation of bis-aminal intermediates. researchgate.net These intermediates can undergo rearrangements to yield lactam derivatives, which serve as valuable precursors for the mono-N-functionalization of the parent tetraamine with a phenylacetic acid group. researchgate.net

The general methodology involves the initial condensation of the tetraamine with phenylglyoxal to protect two of the amine functionalities within the bis-aminal structure. Subsequent chemical manipulation of the remaining accessible amino groups can be performed. The specific reaction conditions and the nature of the tetraamine substrate influence the formation and stability of these intermediates.

Table 1: Key Intermediates in Mono-N-functionalisation of Tetraamines using Phenylglyoxal

| Intermediate | Description | Role in Synthesis |

| Bis-aminal | Formed from the condensation of a tetraamine with phenylglyoxal. | Protects two amine groups, allowing for selective reaction at other positions. |

| Lactam Derivative | Resulting from the rearrangement of the bis-aminal intermediate. | Acts as a precursor for the introduction of a phenylacetic acid group onto the tetraamine backbone. |

Synthesis of Polyamines and Macrocycles (e.g., cyclam)

This compound is instrumental in template-free syntheses of macrocyclic polyamines such as cyclam (1,4,8,11-tetraazacyclotetradecane). The strategy relies on the formation of a bis-aminal from the condensation of a linear tetraamine and phenylglyoxal. researchgate.net This bis-aminal acts as a pre-organized precursor, facilitating the subsequent cyclization step.

The synthesis of cyclam using this method involves the reaction of a suitable linear tetraamine with phenylglyoxal to form the corresponding bis-aminal. This intermediate is then subjected to a cyclization reaction, typically with a dihaloalkane, to construct the macrocyclic ring. The final step involves the deprotection of the aminal groups to yield the free cyclam macrocycle. The use of phenylglyoxal offers an alternative to other diketones and aldehydes, such as glyoxal or butanedione, in the synthesis of tetraazamacrocycles. researchgate.net

Table 2: Research Findings on the Synthesis of Cyclam using this compound

| Starting Tetraamine | Key Intermediate | Cyclizing Agent | Final Product | Reference |

| Linear Tetraamine | Bis-aminal of Phenylglyoxal | Dihaloalkane (e.g., 1,2-dibromoethane) | Cyclam | researchgate.net |

Biological and Biochemical Interactions

Protein Modification by Phenylglyoxal (B86788) Monohydrate

Phenylglyoxal monohydrate serves as a valuable reagent for the chemical modification of proteins, primarily by targeting nucleophilic amino acid side chains. This targeted modification allows researchers to identify essential residues involved in enzyme catalysis, substrate binding, and protein-protein interactions.

This compound exhibits a remarkable specificity for the modification of arginine residues in proteins. The reaction occurs under mild physiological conditions, typically at a pH range of 7 to 9 and at temperatures between 25°C and 37°C. researchgate.net The primary site of reaction is the guanido group of the arginine side chain.

The established stoichiometry of this reaction involves two molecules of phenylglyoxal condensing with one guanidinium (B1211019) group to form a stable derivative. researchgate.netbohrium.com This derivative, a di-PGO-L-arginine adduct, is stable enough, particularly under acidic conditions (pH < 4), to allow for the isolation and analysis of modified peptides, which is crucial for identifying the specific arginine residues involved in protein function. bohrium.com While the reaction is reversible, with about 80% of the original arginine regenerating after 48 hours at pH 7 and 37°C in the absence of excess reagent, the modification is stable enough for experimental studies. bohrium.com This high degree of specificity makes phenylglyoxal a preferred reagent for probing the role of accessible arginine residues in protein structure and catalysis. bohrium.comnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Target Residue | Arginine | researchgate.netbohrium.com |

| Reactive Group | Guanido group | bohrium.com |

| Optimal pH | 7.0 - 9.0 | researchgate.net |

| Stoichiometry | 2 Phenylglyoxal : 1 Guanidino group | researchgate.netbohrium.com |

| Reversibility | Slowly reversible at neutral/alkaline pH; stable at acidic pH | bohrium.com |

While phenylglyoxal is predominantly used for its specificity towards arginine, it can react with other nucleophilic groups within a protein, albeit to a much lesser extent. researchgate.net Reaction with the ε-amino group of lysine (B10760008) residues has been observed, particularly when proteins are treated with a large excess of phenylglyoxal for extended periods. bohrium.com However, studies comparing phenylglyoxal with related dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) have shown that phenylglyoxal is significantly less reactive towards lysine's ε-amino group. researchgate.net

In addition to lysine side chains, the α-amino group of a protein's N-terminus is also a potential site for modification. nih.gov This reaction can result in the deamination of the N-terminal residue, converting it into the corresponding α-keto acid. bohrium.com This side reaction is more pronounced with prolonged incubation and high concentrations of the reagent. For many proteins, the N-terminal α-amino group's reactivity is influenced by its local environment; for instance, the N-terminal isoleucine residues of α-chymotrypsin and trypsin are relatively unreactive with phenylglyoxal due to their involvement in a salt bridge with an aspartyl residue. nih.gov

The chemical modification of amino acid residues by this compound is a powerful tool for inactivating enzymes and elucidating their catalytic mechanisms. By targeting and covalently altering essential residues, phenylglyoxal can lead to a partial or complete loss of enzymatic activity. The primary mechanism of this inhibition is the modification of arginine residues located within or near the active site of an enzyme. These modified arginines can no longer participate in substrate binding, catalysis, or maintaining the structural integrity of the active site, resulting in irreversible inhibition.

For example, the treatment of bovine pancreatic ribonuclease A with phenylglyoxal results in 80-90% inactivation within 30 minutes, a loss of activity that correlates with the modification of 2 to 3 of the 4 arginine residues in the molecule. bohrium.com Similarly, the enzymatic activities of α-chymotrypsin and lysozyme (B549824) are rapidly lost upon treatment with phenylglyoxal. nih.gov The inactivation of human aldehyde reductase and carbonyl reductase by phenylglyoxal also points to the presence of an essential arginine residue in their respective substrate-binding and coenzyme-binding sites. nih.gov

Studies on pig muscle carbonic anhydrase III (CAIII) have demonstrated a highly specific effect of phenylglyoxal on its multiple catalytic functions. This enzyme possesses CO2 hydratase and p-nitrophenylacetate esterase activities, as well as a distinct p-nitrophenylphosphatase activity. When CAIII is treated with phenylglyoxal at concentrations equivalent to that of the enzyme, a stoichiometric inactivation of the phosphatase activity is observed, approaching a 100% loss. nsf.gov This complete inactivation corresponds to the modification of a single arginine residue. nsf.gov Notably, at these low concentrations of phenylglyoxal, the CO2 hydratase and esterase activities remain unaffected. nsf.gov Only when the enzyme is exposed to a significant excess of phenylglyoxal do these other activities diminish, which is associated with the modification of several additional arginine residues. nsf.gov These findings suggest that a specific arginine residue is uniquely essential for the phosphatase function of CAIII, and that excessive modification leads to nonspecific structural changes that inactivate all enzymatic functions. nsf.gov

Research on the effect of phenylglyoxal on aldo-keto reductases provides insight into its potential inhibitory action on aldehyde dehydrogenases. Treatment of human aldehyde reductase with phenylglyoxal results in a complete and irreversible loss of enzyme activity. nih.gov The inactivation follows pseudo-first-order kinetics, and the rate of activity loss is proportional to the concentration of phenylglyoxal. nih.gov The coenzyme NADP+ provides partial protection against inactivation, with even greater protection afforded by the combination of the coenzyme and a substrate. nih.gov This protective effect strongly suggests that the modification occurs at or near the active site. These results indicate the presence of an essential arginine residue within the substrate-binding domain of aldehyde reductase, which is critical for its catalytic function. nih.gov

| Enzyme/Protein | Effect of Phenylglyoxal Modification | Key Finding | Reference |

|---|---|---|---|

| Ribonuclease A | 80-90% inactivation within 30 minutes. | Modification of 2-3 of 4 arginine residues, primarily Arg39 and Arg85 near the active site. | bohrium.com |

| Carbonic Anhydrase III | Stoichiometric (~100%) inactivation of phosphatase activity. | Modification of one specific arginine residue inactivates phosphatase function, while other activities are unaffected at low concentrations. | nsf.gov |

| Aldehyde Reductase | Complete and irreversible inactivation. | Suggests an essential arginine in the substrate-binding domain. | nih.gov |

| Hageman Factor (Factor XII) | Inhibition of coagulant properties. | Reaction with arginine residues prevents activation by negatively charged surfaces. | nih.gov |

Phenylglyoxal hydrate (B1144303) has been shown to inhibit the coagulant properties of purified Hageman factor (Factor XII), a key protein in the initiation of the intrinsic pathway of blood coagulation. nih.gov This inhibition is achieved through the modification of arginine residues. When Factor XII is pre-incubated with phenylglyoxal hydrate, its ability to be activated by negatively charged agents like kaolin (B608303) or ellagic acid is significantly reduced. nih.gov However, if Factor XII is first exposed to these activating surfaces, the subsequent addition of phenylglyoxal is much less inhibitory, suggesting that the critical arginine residues are shielded upon activation. nih.gov The modification by phenylglyoxal does not affect the ability of Factor XII to bind to the negatively charged surfaces. nih.gov Furthermore, phenylglyoxal also inhibits other clotting factors, including activated Plasma Thromboplastin Antecedent (Factor XI) and thrombin, demonstrating its broader impact on the coagulation cascade through the modification of essential arginine residues in these proteins. nih.gov

Effects on Enzyme Activity and Inhibition Mechanisms

Glucocorticoid Receptor Binding

Phenylglyoxal has been shown to interact with the glucocorticoid receptor, a key protein involved in a wide range of physiological processes. Research on the mammary cytoplasmic glucocorticoid receptor has demonstrated that phenylglyoxal can inhibit the binding of the synthetic glucocorticoid dexamethasone (B1670325) to this receptor. nih.gov This inhibitory effect is observed both with the steroid-free receptor and by displacing already-bound dexamethasone from the steroid-receptor complex. nih.gov

The mechanism behind this inhibition is believed to be the interaction of phenylglyoxal with the steroid binding site of the receptor. nih.gov Studies using phenylglyoxal and other reagents that specifically modify arginine have suggested that arginine residues within the receptor are crucial for the binding of glucocorticoids. nih.gov Phenylglyoxal's ability to react with these essential arginine residues likely underlies its capacity to interfere with the receptor's function. nih.gov

Table 1: Phenylglyoxal Interaction with Glucocorticoid Receptor

| Interaction Studied | Model System | Key Finding | Proposed Mechanism | Source |

|---|---|---|---|---|

| Inhibition of [3H]dexamethasone binding | Mammary cytoplasmic glucocorticoid receptor | Phenylglyoxal inhibits binding to the steroid-free receptor and displaces the bound steroid. | Interaction with arginine residues within the steroid binding site of the receptor. | nih.gov |

Lysosomal Membrane Transport Activity

Based on available scientific literature, there is no direct evidence or research detailing the specific interactions or effects of this compound on lysosomal membrane transport activity.

Interactions with Biomolecules Beyond Proteins

Adduct Formation with Puric Bases (e.g., Guanine (B1146940), Guanosine)

Phenylglyoxal is a dicarbonyl compound known to react with the guanidine (B92328) groups found in biomolecules, most notably the puric base guanine, a fundamental component of DNA and RNA. nih.gov This reactivity allows phenylglyoxal to form adducts with guanine residues. The reaction is specific to the amidine group within the guanine base, which is more sterically accessible compared to other bases like adenine (B156593) and cytosine. biorxiv.org

This selective interaction has been leveraged in various biochemical applications. For instance, the reaction of phenylglyoxal with guanine and its nucleosides is utilized in high-performance liquid chromatography (HPLC) to create fluorescent derivatives for sensitive and specific quantification. nih.gov Furthermore, its ability to penetrate cell membranes and react with guanine has made it a valuable chemical probe for studying RNA structure in vivo. biorxiv.orgnih.gov Among the glyoxal family of compounds, phenylglyoxal has been identified as a highly effective guanine probe due to the hydrophobicity conferred by its phenyl group, which enhances cell penetration. biorxiv.org The reaction with guanine also underlies phenylglyoxal's ability to induce DNA damage, which has prompted investigations into its potential anticancer activities. nih.gov

Table 2: Research Findings on Phenylglyoxal-Guanine Adduct Formation

| Area of Research | Key Finding | Significance/Application | Source |

|---|---|---|---|

| DNA Damage | Phenylglyoxal's reaction with guanine's guanidine group can induce cellular DNA damage. | Suggests potential as a DNA-damaging agent with possible anticancer activity. | nih.gov |

| RNA Structural Probing | Phenylglyoxal is considered the best guanine probe among the glyoxal family for in vivo studies in yeast. | The compound's hydrophobicity allows it to effectively penetrate cell membranes to modify guanine residues in RNA. | biorxiv.org |

| Analytical Chemistry | The reaction is used for post-column fluorescence derivatization in HPLC. | Enables the selective and sensitive quantification of guanine, guanosine, and guanine nucleotides in biological samples. | nih.gov |

Modification of Polyamines

Current scientific research has not established a direct link between phenylglyoxal and the modification of polyamines such as spermine (B22157) and spermidine. While phenylglyoxal is well-documented to react with the guanidinium group of arginine, similar reactivity with the amine groups of polyamines has not been reported in the available literature. nih.gov

Covalent Attachment to Citrulline

Phenylglyoxal exhibits a notable and scientifically valuable interaction with the amino acid citrulline, which is a post-translationally modified form of arginine. This reaction involves the covalent attachment of phenylglyoxal to the ureido group of the citrulline side chain. mdpi.com This chemical ligation is particularly efficient and selective under highly acidic conditions. mdpi.com

The specific and robust nature of this reaction has led to the development of phenylglyoxal-based chemical probes for the detection and visualization of citrullinated proteins. nih.govacs.orgnih.gov Researchers have synthesized derivatives, such as rhodamine-phenylglyoxal (Rh-PG) and 4-azidophenylglyoxal, which allow citrullinated proteins to be identified using fluorescence or other tagging methods like biotin-alkyne conjugation. mdpi.comnih.gov This antibody-independent method offers high sensitivity and throughput for studying the role of protein citrullination in various diseases, including rheumatoid arthritis, ulcerative colitis, and cancer. mdpi.comnih.govnih.gov

Table 3: Applications of Phenylglyoxal in Citrulline Detection

| Phenylglyoxal Derivative | Detection Method | Application | Key Advantage | Source |

|---|---|---|---|---|

| Rhodamine-phenylglyoxal (Rh-PG) | Fluorescence | Visualization of citrullinated proteins after gel electrophoresis. | High throughput and excellent sensitivity; antibody-independent. | nih.govacs.orgnih.gov |

| 4-Azidophenylglyoxal | Azide-Alkyne Cycloaddition | Detection of citrullinated proteins on membranes using alkyne-conjugated probes (e.g., alkyne-biotin). | Versatile and comparable in sensitivity to antibody-based methods. | mdpi.com |

| Biotin-phenylglyoxal (BPG) | Enrichment/Mass Spectrometry | Enrichment of citrullinated proteins from complex biological samples for proteomic analysis. | Allows for the identification of specific citrullination sites. | researchgate.net |

Advanced Applications in Research and Development

Phenylglyoxal (B86788) Monohydrate as a Biochemical Reagent

In the field of biochemistry, phenylglyoxal monohydrate is primarily employed as a tool for the chemical modification of proteins and as a foundational structure for creating molecular probes. Its ability to react selectively under controlled conditions makes it invaluable for studying the structure-function relationships of complex biological systems.

Phenylglyoxal is a well-established reagent for the chemical modification of arginine residues in proteins. nih.gov The reaction is highly specific for the guanidinium (B1211019) group of arginine, which is frequently located on the surface of proteins due to its positive charge at physiological pH. nih.gov This modification occurs under mild conditions, typically at a pH between 7 and 9 and at room temperature, which helps to preserve the protein's native structure during the experiment. nih.gov The reaction results in a stable product, allowing researchers to identify essential arginine residues at the active or binding sites of enzymes and other proteins. researchgate.net By correlating the extent of arginine modification with a loss of biological activity, the functional importance of these residues can be determined. While the primary target is arginine, selective covalent tagging of histidine residues is generally more challenging due to the presence of other nucleophilic residues. nih.gov

Table 1: Phenylglyoxal Modification of Amino Acid Residues

| Parameter | Arginine Modification | Histidine Modification |

|---|---|---|

| Primary Target Group | Guanidinium group | Imidazole (B134444) group |

| Typical pH | 7.0 - 9.0 | Generally less specific |

| Reaction Conditions | Mild (e.g., 25°C) | Requires more tailored conditions |

| Specificity | High | Lower; risk of side reactions |

| Application | Probing active sites, identifying essential residues | Less common, challenging to achieve selectively |

The phenylglyoxal scaffold is a key component in the design of molecular probes for interrogating biological systems. These probes are engineered to detect specific molecules or structural features within complex environments, often leveraging fluorescence or other signaling mechanisms.

RNA Structural Probing: Phenylglyoxal and its analogs can penetrate cell membranes and act as potent in vivo reagents to probe RNA structure. wikipedia.org They specifically target and modify the Watson-Crick face of unprotected guanine (B1146940) nucleobases. researchgate.netwikipedia.org This allows researchers to distinguish between single-stranded (accessible) and double-stranded or tertiary-structured (inaccessible) regions of RNA within living cells, providing critical insights into RNA folding and function. wikipedia.org

Probing Protein Modification: Phenylglyoxal derivatives have been developed into fluorescent probes to detect post-translational modifications. For instance, rhodamine-phenylglyoxal (Rh-PG) is a probe that chemoselectively labels citrulline residues under acidic conditions. researchgate.netrsc.org Since citrulline is formed by the deimination of arginine, these probes are instrumental in studying diseases associated with aberrant protein citrullination, such as rheumatoid arthritis and cancer. nih.gov

Enzyme Activity and Inhibition Studies: The compound has been used to inactivate enzymes to study specific biological pathways. For example, superoxide (B77818) dismutase (SOD) can be inactivated by phenylglyoxal, a necessary step in certain assays to prevent the scavenging of superoxide and allow for the accurate detection of peroxynitrite formation in biological systems.

Table 2: Examples of Phenylglyoxal-Based Molecular Probes

| Probe Type | Target Biomolecule | Biological Application |

|---|---|---|

| Phenylglyoxal | Guanine in RNA | In vivo RNA structure analysis |

| Rhodamine-Phenylglyoxal (Rh-PG) | Citrulline in Proteins | Detection of protein citrullination, biomarker studies |

Analytical Applications and Assays

Beyond its use as a modification agent, this compound is a key reagent in various analytical methods designed for the sensitive detection and quantification of specific biomolecules.

Phenylglyoxal is utilized in chemiluminescence-based detection systems for compounds containing guanidino groups, a structural feature present in purines like guanine. The mechanism involves the reaction of phenylglyoxal with a guanidino compound under alkaline conditions, which generates superoxide anions. These superoxide anions then react with a chemiluminescent agent, such as lucigenin, to produce a strong light signal. This reaction has been successfully applied as a post-column detection system in High-Performance Liquid Chromatography (HPLC) for the sensitive determination of guanidino compounds. The high sensitivity of this chemiluminescence-HPLC system makes it suitable for analyzing biological samples where target molecules are present in low concentrations.

Phenylglyoxal serves as an effective pre-column fluorogenic derivatizing reagent for the analysis of tryptophan. In a method developed for quantifying tryptophan in human serum, phenylglyoxal reacts with the indole (B1671886) moiety of tryptophan to form a highly fluorescent derivative. This derivatization step significantly enhances the sensitivity of detection. The resulting fluorescent product can be separated by reversed-phase HPLC and measured with a fluorescence detector. This method is both sensitive and selective, with a reported lower limit of determination for endogenous tryptophan in human serum of 72 nmol/L, which corresponds to 200 femtomoles of the derivative on the chromatographic column.

The specific reactivity of phenylglyoxal has been harnessed for the selective detection and quantification of a range of important biomolecules.

Citrullinated Proteins: Derivatives such as 4-azidophenylglyoxal and rhodamine-phenylglyoxal allow for the highly selective, antibody-independent detection of citrullinated proteins in complex biological mixtures. nih.gov This has applications in diagnosing and monitoring diseases characterized by protein citrullination. researchgate.net

Tryptophan: As detailed previously, its reaction with tryptophan enables precise quantification in biological fluids like serum, which is crucial for clinical and metabolic studies.

RNA Structure: Its ability to selectively modify solvent-exposed guanine residues allows for the mapping of RNA secondary and tertiary structures, providing a powerful tool for molecular biology and genomics research. wikipedia.org

Role in Pharmaceutical Research and Drug Development

In the pharmaceutical sector, this compound plays a significant role, from the synthesis of complex biomolecules to its use as a precursor for potent therapeutic agents.

Synthesis of Modified Peptides and Peptidomimetics

This compound is widely recognized as a specific reagent for the chemical modification of arginine residues in peptides and proteins. This specificity allows researchers to selectively alter the structure and function of these biomolecules. The reaction of phenylglyoxal with the guanidinium group of arginine is a key tool for probing protein structure and function.

Furthermore, this compound has been utilized to attach chemical payloads, such as molecular probes, to the amino acid citrulline, as well as to peptides and proteins. wikipedia.org This capability is instrumental in the development of targeted drug delivery systems and diagnostic agents. The ability to modify peptides with precision is a cornerstone of creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability.

Intermediate in Drug Development for Oncology and Inflammatory Diseases

While direct evidence of this compound as a formal intermediate in the industrial synthesis of specific, marketed oncology or anti-inflammatory drugs is not prominently documented in publicly available research, its importance lies in its role as a versatile precursor for the synthesis of heterocyclic compounds with potential therapeutic activities in these areas. The development of novel anti-inflammatory drugs often targets enzymes like cyclooxygenase (COX) and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) to reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2). This compound's utility in creating diverse molecular scaffolds is of significant interest to medicinal chemists working to discover new inhibitors for such targets.

Precursor for Biologically Active Heterocyclic Compounds (e.g., anticancer, anti-HIV, antimicrobial)

This compound is a key starting material in the synthesis of a wide array of biologically active heterocyclic compounds. Its bifunctional nature makes it an ideal candidate for multicomponent reactions, enabling the efficient construction of complex molecular architectures.

Anticancer Applications: A significant area of research involves the use of this compound to synthesize novel heterocyclic compounds that are subsequently screened for anticancer activity. Many established anticancer drugs feature heterocyclic cores, and the versatility of phenylglyoxal in generating diverse heterocyclic systems makes it a valuable tool in the search for new oncologic therapies.

Anti-HIV Research: In the field of antiviral research, phenylglyoxal has been employed in the synthesis of furo[2,3-b]furan moieties that are designed to mimic the structure of potent HIV inhibitors like Brecanavir. This highlights its role in the rational design of new antiviral drug candidates.

Antimicrobial Properties: Research has demonstrated that heterocyclic compounds derived from phenylglyoxal exhibit notable antimicrobial properties. For instance, 4-aroyl chromene, synthesized from phenylglyoxal hydrate (B1144303), has shown antibacterial activity against Escherichia coli. This opens avenues for the development of new classes of antimicrobial agents to combat infectious diseases.

The following table summarizes some of the biologically active heterocyclic compounds synthesized using this compound as a precursor.

| Heterocyclic Compound Class | Biological Activity |

| Furan (B31954) Derivatives | Potential drug precursors |

| Benzofuran Derivatives | Antifungal, Antioxidant |

| Pyran Derivatives | Anticancer, Anti-inflammatory |

| Quinoxaline (B1680401) Derivatives | Potential Anti-HIV agents |

| 4-aroyl chromene | Antibacterial |

Environmental and Industrial Research Applications

Beyond its pharmaceutical applications, this compound also finds utility in environmental and industrial research, primarily due to its reactive nature and antimicrobial properties.

Antimicrobial Agent for Food and Food-Contact Products

The inherent antimicrobial properties of certain compounds derived from this compound suggest its potential application as an antimicrobial agent for food and food-contact surfaces. While specific research on the direct application of this compound in food products is limited, its role as a precursor to effective antimicrobial agents is an area of ongoing interest. Chemical suppliers often list "Food & Beverage Testing & Manufacturing" as a relevant industrial sector for this compound, indicating its potential utility in maintaining hygiene and safety in food processing environments. sigmaaldrich.com

Epoxidizing Agent in Environmental Studies

Currently, there is a lack of available scientific literature detailing the use of this compound as an epoxidizing agent in environmental studies.

Use in Electronic Industry Chemicals (e.g., nonlinear optical materials)

The exploration of organic molecules for applications in the electronics industry, particularly in the field of nonlinear optical (NLO) materials, is an area of significant research interest. Organic NLO materials are sought after for their potential in technologies such as optical data storage, optical information processing, and telecommunications. mdpi.com The key characteristics of molecules that exhibit NLO properties often include the presence of delocalized π-electron systems and electron donor-acceptor groups, which contribute to a large molecular hyperpolarizability. nih.govresearchgate.net

Organic compounds with aromatic rings and carbonyl groups are among the classes of materials investigated for NLO applications. alfachemic.com this compound possesses a phenyl group (a π-electron system) and two carbonyl groups. While these structural features are found in some classes of NLO materials, a direct and specific application of this compound in nonlinear optical materials is not extensively documented in publicly available scientific literature.

Further research would be necessary to determine if this compound or its derivatives could be tailored for NLO applications. Such research would involve "molecular engineering" to potentially enhance its NLO properties by, for example, introducing strong electron-donating or withdrawing groups to the phenyl ring to increase the molecule's asymmetry and polarizability. jhuapl.edu

Below is a table comparing the general properties of some organic NLO materials with the known properties of Phenylglyoxal. This table is for illustrative purposes to highlight the types of compounds often studied in this field.

| Compound/Class | Key Structural Features | Known NLO Activity |

| Urea and derivatives | Carbonyl group, amino groups (donor) | Yes |

| Nitrobenzene derivatives | Phenyl ring, nitro group (acceptor) | Yes |

| Aromatic ketones | Phenyl ring, carbonyl group | Investigated |

| Phenylglyoxal | Phenyl ring, two carbonyl groups | Not widely reported |

This table is for comparative purposes and does not imply NLO activity for Phenylglyoxal.

Computational and Theoretical Studies

Molecular Geometry Optimization and Electronic Properties

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum energy. semanticscholar.org This process is fundamental, as the geometry of a molecule dictates many of its physical and chemical properties. For Phenylglyoxal (B86788) Monohydrate, understanding its optimized geometry is the first step toward elucidating its electronic behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is widely employed for geometry optimization and the calculation of various electronic properties due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations can determine parameters such as bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

While specific, in-depth DFT studies exclusively on Phenylglyoxal Monohydrate are not widely available in public literature, the methodology can be illustrated by calculations performed on related derivatives. For instance, in a study on a novel imidazole (B134444) derivative synthesized from this compound, DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set were employed to optimize the molecular structure. semanticscholar.org Such a study reveals the planar geometry of certain parts of the molecule and provides precise measurements of its structural parameters. semanticscholar.org

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.21 - 1.23 |

| C-N | 1.35 - 1.45 | |

| C-C (aromatic) | 1.38 - 1.40 | |

| Bond Angle (°) | C-C=O | 118 - 122 |

| C-N-C | 120 - 128 | |

| Dihedral Angle (°) | C-C-C-N | ~178 (indicating planarity) |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

Ligand-Protein Interactions and Binding Affinities

Phenylglyoxal is well-documented as a specific chemical modification agent for arginine residues in proteins. nih.gov Its dicarbonyl group reacts with the guanidinium (B1211019) group of arginine, leading to the inhibition or alteration of protein function. nih.gov This known interaction makes proteins with critical arginine residues in their active sites prime targets for molecular docking studies with this compound.

A relevant target is the enzyme Leishmania donovani Adenosine Kinase (LdAdk), which is irreversibly inactivated by arginine-specific reagents like phenylglyoxal. acs.org Docking studies can elucidate the precise interactions between this compound and the active site of LdAdk. Such studies reveal key amino acid residues involved in binding, such as Arg131 and Asp16, and characterize the types of interactions formed, including hydrogen bonds and electrostatic interactions. acs.org The binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of this interaction, with more negative values indicating stronger binding. nih.gov

| Interacting Residue | Atom(s) in this compound | Interaction Type | Estimated Distance (Å) |

|---|---|---|---|

| Arg131 | Carbonyl Oxygen | Hydrogen Bond | ~2.8 |

| Arg131 | Gem-diol Hydroxyl | Hydrogen Bond | ~3.0 |

| Asp16 | Gem-diol Hydroxyl | Hydrogen Bond | ~2.9 |

| Gly62 | Phenyl Ring | van der Waals | ~3.8 |

| Phe168 | Phenyl Ring | π-π Stacking | ~4.5 |

Prediction of Therapeutic Characteristics

By identifying protein targets and predicting binding affinities, computational studies can forecast the potential therapeutic applications of a compound. The known inhibitory action of phenylglyoxal on DNA and RNA polymerases suggests its potential as an antiproliferative or antiviral agent. nih.gov Molecular docking can further explore these possibilities by modeling the binding of this compound to the active sites of these enzymes.

Computational tools can also predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are crucial for evaluating a molecule's drug-likeness. For example, Lipinski's Rule of Five is a set of guidelines used to assess if a compound is likely to be an orally active drug in humans. acs.org this compound's properties (Molecular Weight ≈ 152.15, 1 hydrogen bond donor, 3 hydrogen bond acceptors) fall well within the criteria of this rule, suggesting favorable pharmacokinetic properties.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. researchgate.net This allows for a detailed understanding of how reactions occur at a molecular level.

For this compound, computational methods can elucidate its formation and its reactions with biological molecules. For example, a plausible mechanism for the synthesis of phenylglyoxal derivatives involves the in situ generation of phenylglyoxal from acetophenone (B1666503) catalyzed by molecular iodine. nih.govscispace.com The proposed cascade reaction begins with an iodine attack on acetophenone, followed by dehydration to form the phenylglyoxal intermediate. scispace.com Computational modeling can map the energy landscape of this process.

Similarly, the well-known reaction between phenylglyoxal and the guanidinium group of arginine can be studied computationally. researchgate.net Such studies would model the nucleophilic attack of the guanidinium nitrogen on one of the carbonyl carbons of phenylglyoxal, leading to the formation of a cyclic adduct. nih.gov By calculating the energies of intermediates and transition states, researchers can understand the kinetics and thermodynamics of this crucial biological interaction.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, uses statistical methods to correlate structural descriptors of molecules with their activity.

Emerging Research Areas and Future Directions

Novel Synthetic Methodologies for Phenylglyoxal (B86788) Monohydrate and its Derivatives

The synthesis of Phenylglyoxal monohydrate and its derivatives is an active area of research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Traditional methods for preparing phenylglyoxal include the oxidation of acetophenone (B1666503) with selenium dioxide and the hydrolysis of 2,2-dibromoacetophenone. orgsyn.orgorgsyn.org However, these methods often involve harsh reaction conditions or the use of toxic reagents.

Recent research has explored alternative synthetic routes. One approach involves the oxidation of acetophenone using dimethyl sulfoxide (B87167) (DMSO) in the presence of hydrobromic acid. google.com This method offers a potentially more scalable and cost-effective alternative to traditional oxidation methods. Additionally, multicomponent reactions have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. Researchers have utilized aryl glyoxal (B1671930) monohydrates in gold-catalyzed three-component reactions to produce substituted furans. nih.gov Another novel approach involves the visible-light-promoted oxidative annulation of 2-naphthols with this compound to form hydroxy-naphthofuranone derivatives. researchgate.net

The development of new synthetic methodologies also extends to the preparation of a wide range of phenylglyoxal derivatives. These derivatives are crucial for various applications, including the development of chemical probes and bioconjugation reagents. For instance, the synthesis of p-tolylglyoxal, p-methoxyphenylglyoxal, and p-bromophenylglyoxal has been reported, demonstrating the versatility of the synthetic methods. orgsyn.org

| Synthetic Method | Starting Material | Key Reagents/Conditions | Product | Reference |

| Oxidation | Acetophenone | Selenium dioxide, dioxane, water, reflux | Phenylglyoxal | orgsyn.org |

| Oxidation | Acetophenone | Dimethyl sulfoxide (DMSO), aqueous HBr, 70-80°C | Phenylglyoxal | google.com |

| Hydrolysis | 2,2-dibromoacetophenone | Morpholine, acidic hydrolysis | Phenylglyoxal | orgsyn.org |

| Multicomponent Reaction | Aryl glyoxal monohydrates, amines, terminal alkynes | Gold catalyst, methanol, nitrogen atmosphere | Substituted furans | nih.gov |

| Oxidative Annulation | 2-naphthols, this compound | Base, visible light | Hydroxy-naphthofuranone | researchgate.net |

Advanced Applications in Bio-conjugation and Chemical Biology

This compound and its derivatives have become invaluable tools in the fields of bioconjugation and chemical biology, primarily due to their ability to selectively react with specific amino acid residues in proteins. wikipedia.org The most well-established application is the modification of arginine residues. The guanidinium (B1211019) group of arginine reacts with phenylglyoxal under mild conditions (pH 7-9) to form a stable adduct. researchgate.netsigmaaldrich.com This reaction has been widely used to identify and quantify essential arginine residues in enzymes and other proteins. bohrium.com

More recently, the reactivity of phenylglyoxal has been harnessed for more advanced applications. For example, it has been used to attach chemical payloads, such as fluorescent probes and biotin (B1667282) tags, to proteins. google.com This is often achieved through "click" chemistry, where an azide-bearing phenylglyoxal probe is "clicked" onto an alkyne-bearing reporter tag. google.com This modular approach allows for the facile labeling of proteins for various downstream applications, including fluorescence imaging and affinity purification.

Furthermore, the reaction of phenylglyoxal with citrulline residues under acidic conditions has been exploited to develop specific probes for detecting protein citrullination, a post-translational modification implicated in various diseases. nih.govmdpi.com Rhodamine-labeled phenylglyoxal probes have been shown to selectively label citrullinated proteins, enabling their visualization by fluorescence. nih.govcaymanchem.com

| Application | Target Residue | Key Features | Reference |

| Arginine Modification | Arginine | Selective reaction at pH 7-9, stable adduct formation | researchgate.netsigmaaldrich.com |

| Protein Labeling | Arginine/Citrulline | Attachment of fluorescent probes and biotin tags via click chemistry | google.com |

| Detection of Protein Citrullination | Citrulline | Selective reaction under acidic conditions, development of fluorescent probes | nih.govmdpi.com |

| 18F-labeling of Proteins | Arginine | Development of [18F]fluorophenylglyoxal for PET imaging applications | acs.org |

Exploration of New Catalytic Systems and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, researchers are actively exploring new catalytic systems and green chemistry approaches for the synthesis of phenylglyoxal and its derivatives. rsc.orgmdpi.compharmacyjournal.org Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. mdpi.comejcmpr.com

One area of focus is the development of novel catalysts that can promote the synthesis of phenylglyoxal and related compounds with high efficiency and selectivity under mild reaction conditions. For example, a magnetic nanocatalyst, Fe3O4@CPTMO-phenylalanine-Ni, has been developed for the one-pot, three-component synthesis of substituted pyrazoles from arylglyoxals. nih.gov This nanocatalyst can be easily separated from the reaction mixture using a magnet and reused, which aligns with the principles of green chemistry.

The use of organocatalysts is another promising green approach. Organocatalysts are small organic molecules that can catalyze chemical reactions, often with high enantioselectivity. Their use can avoid the need for toxic and expensive metal catalysts. beilstein-journals.org Additionally, researchers are investigating the use of more environmentally benign solvents, such as water, and alternative energy sources, like microwave irradiation, to make the synthesis of phenylglyoxal and its derivatives more sustainable. mdpi.comrsc.org

Deeper Mechanistic Understanding of Biological Interactions

A deeper understanding of the mechanisms by which phenylglyoxal and its derivatives interact with biological molecules is crucial for their effective application in chemical biology and drug design. The reaction of phenylglyoxal with the guanidinium group of arginine has been studied in detail. It is known that two molecules of phenylglyoxal react with one guanidino group to form a stable adduct. researchgate.net The rate of this reaction is pH-dependent, increasing with higher pH values. researchgate.net

In contrast, the reaction with citrulline occurs under acidic conditions. nih.gov This differential reactivity based on pH allows for the selective targeting of either arginine or citrulline residues by simply adjusting the reaction conditions. nih.gov Spectrophotometric studies have been employed to investigate the reaction rates and identify intermediates in the reaction of phenylglyoxal and its derivatives with arginyl compounds. nih.gov For instance, the reaction of (p-hydroxyphenyl)glyoxal (B1673408) with arginine was found to proceed through at least two spectrophotometrically identifiable intermediates. nih.gov

These mechanistic studies provide valuable insights into the factors that govern the selectivity and efficiency of these reactions, which is essential for the design of new and improved chemical probes and bioconjugation reagents.

Development of this compound-Based Sensors and Probes